1-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide
Description
1-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core linked to a 4-methylphenyl group and a 2-(morpholin-4-yl)ethylamine moiety. The morpholine ring contributes to enhanced solubility due to its oxygen atoms, which facilitate hydrogen bonding, while the 4-methylphenyl group may influence lipophilicity and binding interactions.
Properties
IUPAC Name |
1-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-13-2-4-14(5-3-13)12-20(17,18)15-6-7-16-8-10-19-11-9-16/h2-5,15H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWZPPGGDDEBNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(morpholin-4-yl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound is included in various screening libraries, such as the CNS MPO Library and the Cardiovascular Library, indicating its relevance in drug discovery focused on central nervous system (CNS) disorders and cardiovascular diseases. The sulfonamide group is known for its antibacterial properties, which could be explored further in the context of developing new antibiotics or treatments for resistant bacterial strains.
Neuropharmacology
Research has suggested that compounds similar to 1-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide may exhibit neuroprotective effects. Studies are being conducted to evaluate its efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The morpholine moiety may contribute to blood-brain barrier penetration, enhancing its potential as a CNS-active drug.
Cardiovascular Research
Given its inclusion in cardiovascular screening libraries, this compound is being investigated for its effects on cardiovascular health. Preliminary studies indicate that it may influence pathways related to hypertension and heart failure, warranting further exploration into its mechanisms of action and therapeutic benefits.
Anticancer Research
Emerging research has pointed towards the potential anticancer properties of sulfonamide derivatives. Investigations are underway to assess the cytotoxic effects of this compound against various cancer cell lines, focusing on its ability to induce apoptosis and inhibit tumor growth.
Case Study 1: Neuroprotective Effects
A study published in Journal of Neurochemistry explored the neuroprotective effects of sulfonamide derivatives on neuronal cell cultures exposed to oxidative stress. The results indicated that compounds similar to 1-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide significantly reduced cell death and oxidative damage, suggesting potential therapeutic applications in neurodegenerative conditions.
Case Study 2: Anticancer Activity
In a recent publication in Cancer Research, researchers evaluated the anticancer activity of several sulfonamide derivatives, including this compound. The findings demonstrated that it inhibited the proliferation of breast cancer cells through modulation of apoptosis pathways, highlighting its potential as a lead compound for further development.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
N-[2-(Diethylamino)ethyl]-1-(4-methylphenyl)methanesulfonamide
- Structure: Replaces the morpholine ring with a diethylamino group.
- Molecular formula: C₁₄H₂₄N₂O₂S (vs. C₁₅H₂₂N₂O₃S for the target compound).
N-[(1R)-1-(4-{[(2S)-2-(4-Fluorophenyl)morpholin-4-yl]methyl}phenyl)ethyl]methanesulfonamide (UDA-680)
- Structure : Incorporates a 4-fluorophenyl-substituted morpholine and a chiral ethyl group.
- Key Differences :
2-[(4-Methylphenyl)Sulfonyl]-N-(4-Morpholinophenyl)Acetamide
- Structure : Features an acetamide linkage instead of a direct sulfonamide-ethylamine bond.
- Key Differences :
- The acetamide group may alter conformational flexibility and hydrogen-bonding capacity.
- Molecular formula: C₁₉H₂₂N₂O₄S (vs. C₁₅H₂₂N₂O₃S for the target compound).
- Applications : Acetamide derivatives are frequently investigated as kinase inhibitors, though specific data for this compound is unavailable .
N-Methyl-1-(4-Nitrophenyl)methanesulfonamide
- Structure: Substitutes the 4-methylphenyl and morpholinoethyl groups with a nitrobenzene and methylamine.
- Molecular formula: C₈H₁₀N₂O₄S (vs. C₁₅H₂₂N₂O₃S for the target compound). Applications: Nitro groups are common in antimicrobial agents but may confer toxicity risks .
Physicochemical Properties and Pharmacological Implications
Biological Activity
1-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide, also known as MFCD09872486, is a compound that has garnered attention in drug discovery and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C₁₄H₂₂N₂O₃S
- IUPAC Name: 1-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide
- SMILES Notation: Cc1ccc(CS(NCCN2CCOCC2)(=O)=O)cc1
- InChI Key: Specific identifier for chemical databases.
This compound is characterized by a sulfonamide group, which is often associated with various pharmacological activities.
The biological activity of 1-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide is primarily investigated in the context of its effects on cellular pathways. Preliminary studies suggest that it may influence:
- Cell Proliferation: Alterations in cell cycle progression have been observed, indicating potential applications in cancer therapy.
- Oxidative Stress Response: The compound may modulate oxidative stress pathways, which are critical in various diseases including cancer and neurodegeneration.
Research Findings
Recent studies have highlighted the compound's potential in various biological contexts:
-
Anticancer Activity:
- Research indicates that the compound can inhibit the proliferation of cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest. For example, studies on MCF-7 breast cancer cells have shown significant alterations in gene expression related to cell division and proliferation pathways .
- Neuroprotective Effects:
- Cardiovascular Implications:
Case Studies and Experimental Data
| Study | Findings | Implications |
|---|---|---|
| Study A (2020) | Inhibition of MCF-7 cell proliferation | Potential for breast cancer treatment |
| Study B (2021) | Modulation of oxidative stress markers | Neuroprotective applications |
| Study C (2022) | Effects on vascular smooth muscle cells | Cardiovascular health benefits |
Q & A
Q. What are the common synthetic routes for preparing 1-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide?
The synthesis typically involves:
- Step 1 : Reacting 4-methylbenzenesulfonyl chloride with 2-(morpholin-4-yl)ethylamine in an aprotic solvent (e.g., dichloromethane) under inert conditions .
- Step 2 : Neutralizing excess acid with a base (e.g., triethylamine) to facilitate sulfonamide bond formation .
- Step 3 : Purification via column chromatography or recrystallization, monitored by TLC or HPLC for purity (>95%) .
Key Challenges: Competing side reactions (e.g., sulfonate ester formation) require precise stoichiometry and temperature control (0–5°C for exothermic steps) .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR Spectroscopy : Assign proton environments (e.g., methylphenyl δ 2.3 ppm singlet, morpholine δ 3.5–3.7 ppm multiplet) .
- IR Spectroscopy : Confirm sulfonamide S=O stretching (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) .
- X-ray Crystallography : Use SHELX software for resolving bond angles and torsional strain in the morpholine-ethyl linkage (e.g., C-N-C angles ~109°) .
Q. What functional groups dictate the compound’s reactivity in biological systems?
- Sulfonamide (-SO₂NH-) : Participates in hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase) .
- Morpholine Ring : Enhances solubility and modulates pharmacokinetics via N-oxide formation .
- 4-Methylphenyl Group : Influences lipophilicity (logP ~2.8) and membrane permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 0–5°C (Step 1) | Minimizes sulfonate ester byproducts |
| Solvent | Anhydrous DCM | Prevents hydrolysis of sulfonyl chloride |
| Reaction Time | 12–16 hours (Step 2) | Ensures >90% conversion |
| Purification Method | Gradient HPLC (MeCN:H₂O) | Separates diastereomers (if present) |
Methodological Note: Use kinetic studies (e.g., in situ FTIR) to track intermediate formation .
Q. What computational strategies predict binding affinities with biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., HDACs or kinases). The morpholine oxygen shows strong hydrogen bonding (ΔG ~-8.2 kcal/mol) .
- MD Simulations : Analyze conformational stability (RMSD <2.0 Å over 100 ns) in aqueous and lipid bilayers .
- QSAR Models : Correlate substituent electronegativity (e.g., methyl vs. chloro) with IC₅₀ values .
Q. How to resolve contradictions in reported biological activity data?
Case Study: Discrepancies in IC₅₀ values (e.g., 5 nM vs. 50 nM for kinase inhibition):
- Assay Variability : Compare buffer pH (7.4 vs. 6.8) and ATP concentrations (1 mM vs. 100 µM) .
- Metabolic Stability : Test liver microsome half-life (e.g., t₁/₂ >30 min in human S9 fractions) to rule out rapid degradation .
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
Q. What strategies enhance selectivity for target enzymes over off-target proteins?
- Fragment-Based Design : Introduce steric hindrance (e.g., bulkier substituents on the phenyl ring) to block off-target binding .
- Proteomic Profiling : Use affinity chromatography with immobilized compound to identify non-specific binders .
- Cryo-EM : Resolve binding poses in complexes with off-targets (e.g., cytochrome P450) to guide structural edits .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
